

Bempedoic Acid's Role in the Cholesterol Synthesis Pathway: A Technical Guide

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Compound of Interest

Compound Name: *Bempedoic Acid*

Cat. No.: *B1667928*

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Abstract

Bempedoic acid is a first-in-class, orally administered, non-statin lipid-lowering agent designed for patients with hypercholesterolemia, particularly those with statin intolerance. It operates through a novel, liver-specific dual mechanism of action. As a prodrug, **bempedoic acid** is activated to bempedoyl-CoA, which subsequently inhibits ATP-citrate lyase (ACL), a key enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This inhibition reduces hepatic cholesterol synthesis, leading to the upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from circulation. Additionally, **bempedoic acid** activates AMP-activated protein kinase (AMPK), further contributing to the modulation of lipid and glucose metabolism and exerting anti-inflammatory effects. This technical guide provides an in-depth exploration of the biochemical pathways, quantitative effects, and key experimental methodologies related to **bempedoic acid**'s role in cholesterol management.

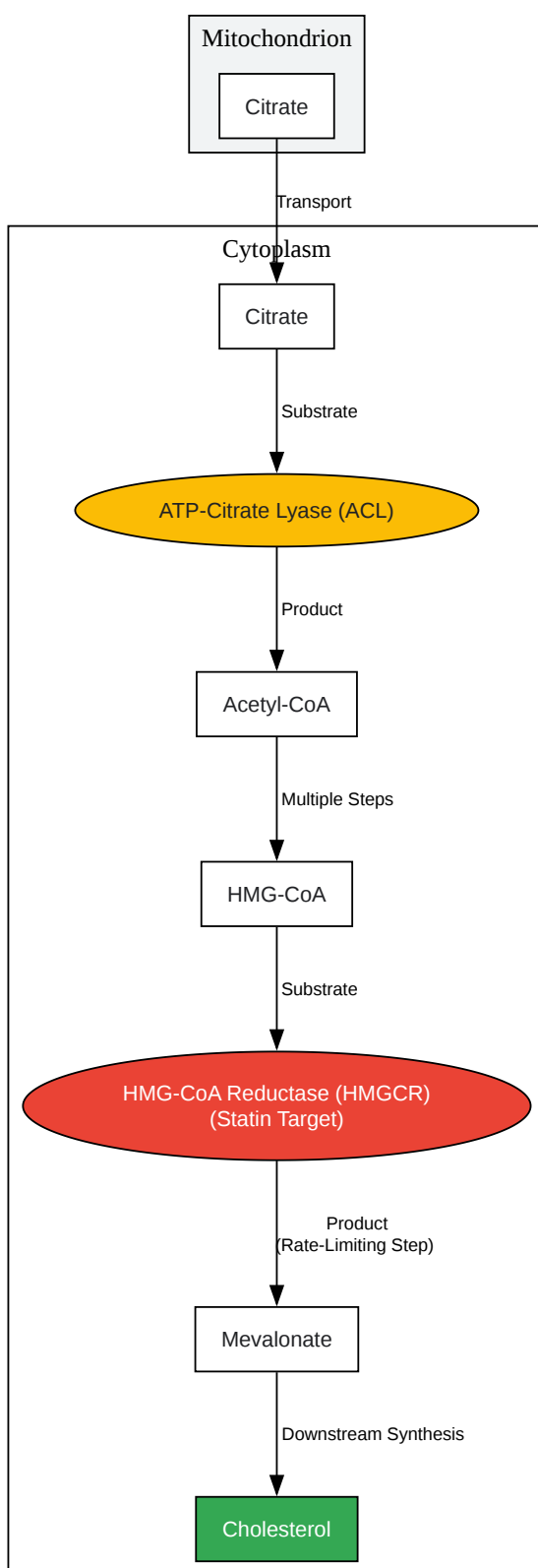
Introduction

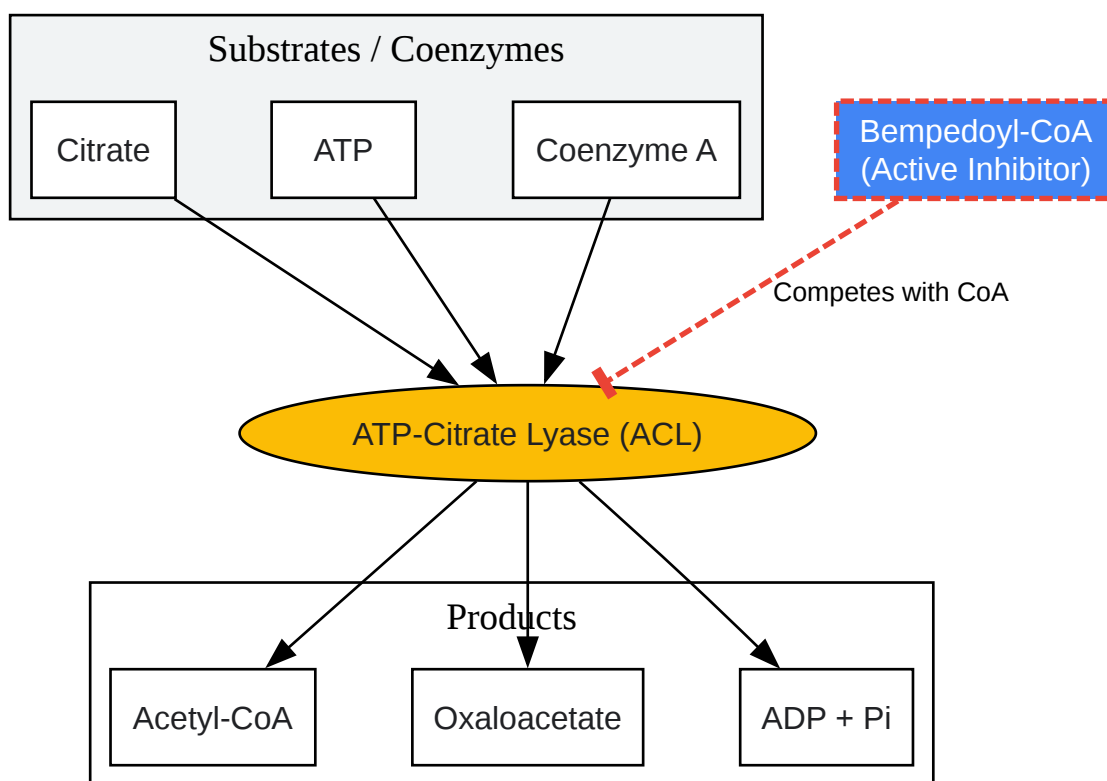
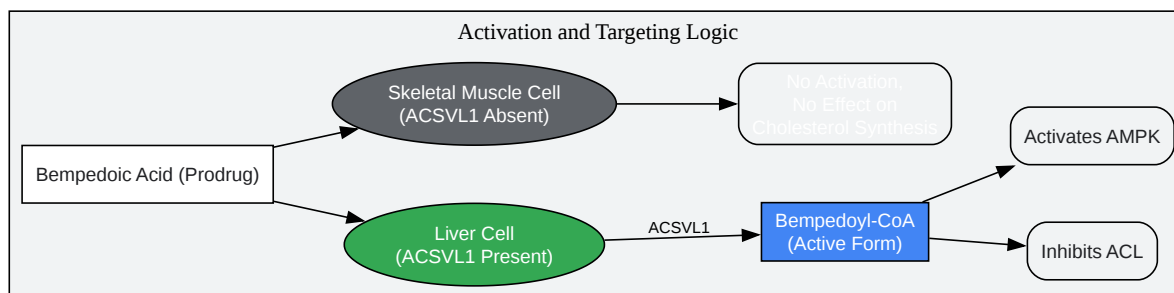
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary risk factor for atherosclerotic cardiovascular disease (ASCVD).[1] Statins, which inhibit HMG-CoA reductase, are the cornerstone of LDL-C lowering therapy.[2] However, a significant portion of patients fail to reach their LDL-C goals due to statin intolerance, often manifesting as muscle-related side effects.[3][4] This has driven the development of alternative and complementary therapeutic strategies. **Bempedoic acid** (formerly ETC-1002) is a novel

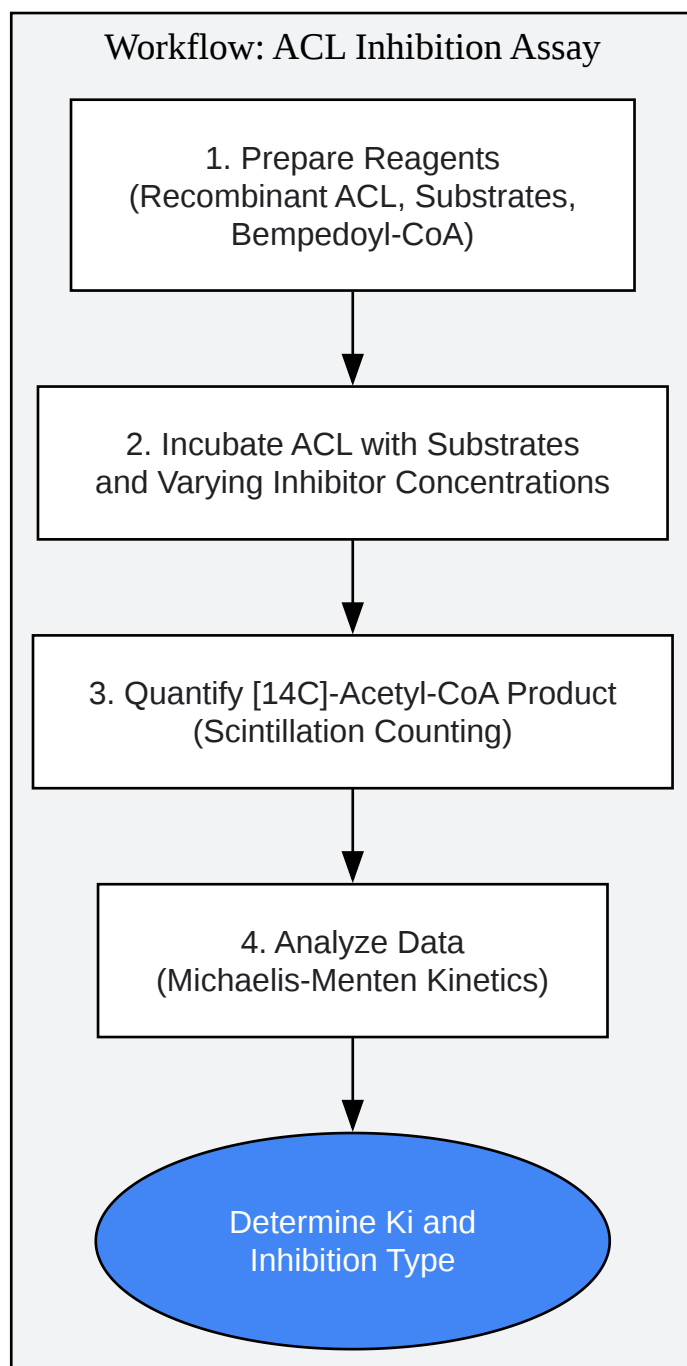
agent that targets the cholesterol synthesis pathway at a different enzymatic step than statins, offering a valuable option for managing hyperlipidemia.[3][5]

The Cholesterol Synthesis Pathway: A Primer

The synthesis of cholesterol is a complex process primarily occurring in the liver.[5] It begins with the transport of citrate from the mitochondria into the cytoplasm. In the cytoplasm, the enzyme ATP-citrate lyase (ACL) plays a pivotal role by catalyzing the conversion of citrate into acetyl-CoA and oxaloacetate.[5][6] This cytoplasmic acetyl-CoA is the fundamental building block for the synthesis of both cholesterol and fatty acids.[6][7] Acetyl-CoA is then converted through a series of steps to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by HMG-CoA reductase (HMGCR). This step, catalyzed by HMGCR, is the rate-limiting step in cholesterol synthesis and is the target of statin drugs.[7][8]







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